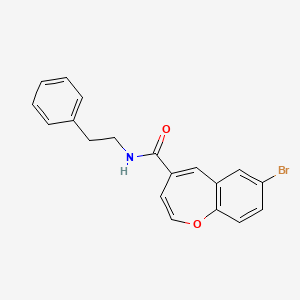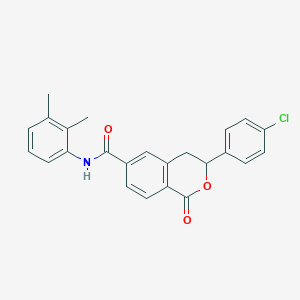
7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position, a phenylethyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. Benzoxepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the benzoxepine is reacted with an amine, such as 2-phenylethylamine, in the presence of coupling reagents like EDCI or DCC.
Cyclization: The formation of the benzoxepine ring is achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cyclodehydration reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of suitable solvents like dichloromethane (DCM) or dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxepine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide
- 7-fluoro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide
- 7-iodo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide
Uniqueness
7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H16BrNO2 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
7-bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16BrNO2/c20-17-6-7-18-16(13-17)12-15(9-11-23-18)19(22)21-10-8-14-4-2-1-3-5-14/h1-7,9,11-13H,8,10H2,(H,21,22) |
Clé InChI |
PYIOOFGGNMAAOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982300.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14982314.png)
![2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14982321.png)
![7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982333.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14982334.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14982335.png)

![(5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14982343.png)
![4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B14982352.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B14982384.png)

![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
